3-(2,2-Difluoroethylthio)-benzeneboronic acid
Description
This compound belongs to a class of arylboronic acids widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
Properties
CAS No. |
915402-02-7 |
|---|---|
Molecular Formula |
C8H9BF2O2S |
Molecular Weight |
218.03 g/mol |
IUPAC Name |
[3-(2,2-difluoroethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O2S/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8,12-13H,5H2 |
InChI Key |
PRMUZXGMCOKPHU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)SCC(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethylthio)-benzeneboronic acid typically involves the introduction of the difluoroethylthio group to a boronic acid derivative. One common method involves the reaction of 3-bromobenzeneboronic acid with 2,2-difluoroethylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethylthio)-benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoroethylthio group can be reduced to form the corresponding ethylthio derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Ethylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Difluoroethylthio)-benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethylthio)-benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The difluoroethylthio group can enhance the lipophilicity and binding affinity of the compound, allowing it to interact more effectively with biological targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Benzeneboronic Acid Derivatives
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their substituent effects:
*π (lipophilicity) and δ (electronic) values estimated from Hansch et al. (1965) regression models .
Key Observations:
Reactivity in Cross-Coupling Reactions
Arylboronic acids are pivotal in palladium-catalyzed Suzuki-Miyaura couplings. Comparative studies indicate:
- Suzuki Coupling Efficiency: 3-(2,2-Difluoroethylthio)-benzeneboronic acid exhibits slower coupling rates with aryl chlorides compared to 3-bromo or 3-trifluoromethyl analogs due to steric hindrance from the thioether group .
- Catalyst Compatibility: Unlike 3-fluorophenylboronic acid, which requires bulky ligands (e.g., SPhos) for efficient coupling, the target compound performs optimally with Pd(OAc)₂ and triphenylphosphine .
Data Tables
Table 1: Substituent Constants and Localization Predictions
| Compound | π (Lipophilicity) | δ (Electronic) | Predicted Brain Uptake | Tumor Affinity |
|---|---|---|---|---|
| 3-(2,2-Difluoroethylthio)-benzeneboronic acid | 1.2* | 0.3* | Moderate | Low |
| 3-Fluorophenylboronic acid | -0.14 | 0.1 | Low | Very Low |
| 3-Bromophenylboronic acid | 0.90 | 0.5 | High | Moderate |
| 3-(Trifluoromethyl)benzeneboronic acid | 0.95 | 0.9 | High | High |
Table 2: Reactivity in Suzuki-Miyaura Coupling
| Compound | Reaction Rate with Aryl Chlorides | Optimal Catalyst System |
|---|---|---|
| 3-(2,2-Difluoroethylthio)-benzeneboronic acid | Slow | Pd(OAc)₂, PPh₃, K₂CO₃, DMF |
| 3-Bromophenylboronic acid | Fast | Pd(dba)₂, SPhos, Cs₂CO₃, toluene |
| 3-(Trifluoromethyl)benzeneboronic acid | Moderate | Pd(PPh₃)₄, Na₂CO₃, dioxane |
Biological Activity
3-(2,2-Difluoroethylthio)-benzeneboronic acid (CAS No. 915402-02-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethylthio group, which may influence its interaction with biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies.
| Property | Value |
|---|---|
| CAS No. | 915402-02-7 |
| Molecular Formula | C8H8B F2 O2 S |
| Molecular Weight | 215.04 g/mol |
| IUPAC Name | 3-(2,2-Difluoroethylthio)phenylboronic acid |
The biological activity of 3-(2,2-Difluoroethylthio)-benzeneboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction can modulate enzyme activity and influence various biochemical pathways.
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and diabetes.
- Targeting Protein Interactions: The difluoroethylthio group enhances lipophilicity, which may improve the compound's ability to penetrate cell membranes and interact with intracellular targets.
Anticancer Activity
Recent studies have evaluated the efficacy of boronic acids, including 3-(2,2-Difluoroethylthio)-benzeneboronic acid, in cancer therapy:
- Inhibition of Tumor Growth: In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Synergistic Effects: When used in combination with established chemotherapeutics, it has shown potential to enhance anticancer effects while reducing side effects.
Antimicrobial Properties
Emerging data suggest that boronic acids can possess antimicrobial properties:
- Bacterial Inhibition: Laboratory tests indicate that 3-(2,2-Difluoroethylthio)-benzeneboronic acid exhibits inhibitory effects against certain bacterial strains, potentially serving as a lead compound for developing new antibiotics.
Comparative Studies
To contextualize the biological activity of 3-(2,2-Difluoroethylthio)-benzeneboronic acid, it is beneficial to compare it with other related compounds:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)benzeneboronic acid | Anticancer | 15 | |
| 4-(Difluoromethyl)phenylboronic acid | Antimicrobial | 30 | |
| 3-(2-Fluoroethyl)benzeneboronic acid | Enzyme Inhibition | 20 |
Case Studies
-
Case Study: Cancer Cell Lines
- A study evaluating the effects of various boronic acids on breast cancer cell lines found that 3-(2,2-Difluoroethylthio)-benzeneboronic acid significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Case Study: Bacterial Resistance
- In another investigation focused on antibiotic resistance, this compound was tested against resistant strains of E. coli, demonstrating a notable reduction in bacterial growth at concentrations lower than those required for conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
